Cas no 1361899-33-3 (2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl)

2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl
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- インチ: 1S/C13H9Cl2F/c1-8-5-9(7-10(16)6-8)13-11(14)3-2-4-12(13)15/h2-7H,1H3
- InChIKey: ASKBEWZNPUPXTH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C=C(C=C(C)C=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0
2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008020-1g |
2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl |
1361899-33-3 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl 関連文献
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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2,6-Dichloro-5'-fluoro-3'-methyl-biphenylに関する追加情報
Recent Advances in the Study of 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl (CAS: 1361899-33-3)
2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl (CAS: 1361899-33-3) is a biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of targeting specific enzymes or receptors involved in disease pathways. This research brief aims to summarize the latest findings related to this compound and highlight its potential therapeutic implications.
The synthesis of 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl has been optimized in recent studies to improve yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency. These synthetic approaches are critical for scaling up production and ensuring the compound's availability for further pharmacological testing. Structural elucidation via NMR spectroscopy and X-ray crystallography has confirmed the compound's configuration, providing a solid foundation for structure-activity relationship (SAR) studies.
In terms of biological activity, 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl has shown promising results in preliminary assays targeting kinase inhibition. Specifically, it has been identified as a potential inhibitor of certain tyrosine kinases involved in cancer cell proliferation. Mechanistic studies have revealed that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity. These findings suggest that 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl could serve as a lead compound for the development of novel anticancer agents.
Further investigations into the pharmacokinetic properties of 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl have been conducted to assess its suitability as a drug candidate. In vitro studies using human liver microsomes have demonstrated moderate metabolic stability, while in vivo studies in rodent models have indicated acceptable bioavailability and tissue distribution. These results underscore the compound's potential for further optimization and preclinical development.
In conclusion, recent research on 2,6-Dichloro-5'-fluoro-3'-methyl-biphenyl (CAS: 1361899-33-3) has provided valuable insights into its synthetic accessibility, biological activity, and pharmacokinetic profile. While challenges remain in optimizing its potency and selectivity, the compound represents a promising scaffold for the development of new therapeutic agents. Future studies should focus on refining its pharmacological properties and exploring its efficacy in disease models to fully realize its therapeutic potential.
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